Morpholine, 4-(1-cyclopenten-1-yl)-
Description
Overview of Morpholine (B109124) as a Heterocyclic Amine in Organic Synthesis
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a widely utilized building block in organic synthesis. wikipedia.orgresearchgate.net Its prevalence stems from its unique structural and electronic properties, which impart specific reactivity patterns. wikipedia.orgchemicalbook.com Morpholine is a key component in the synthesis of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com
The nitrogen atom in morpholine is basic and nucleophilic, readily participating in reactions typical of secondary amines. wikipedia.org However, the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen through an inductive effect. wikipedia.orgchemicalbook.commasterorganicchemistry.com This electronic feature renders morpholine less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.orgchemicalbook.commasterorganicchemistry.com For instance, the pKaH (a measure of the acidity of the conjugate acid, with a higher value indicating a stronger base) of morpholine is lower than that of piperidine, reflecting its reduced basicity. masterorganicchemistry.commasterorganicchemistry.com Despite this, the nitrogen lone pair remains available for nucleophilic attack, a crucial aspect of its role in forming enamines. wikipedia.orgmakingmolecules.com
Fundamentals of Enamine Formation and Reactivity
Enamines are typically formed through the condensation reaction of an aldehyde or a ketone with a secondary amine, often under acid catalysis to facilitate the removal of a water molecule. masterorganicchemistry.com This reversible reaction yields a product with a nitrogen atom double-bonded to a carbon, which is in equilibrium with its tautomeric iminium ion form. wikipedia.orgyoutube.com
While the existence of enamines was known earlier, their synthetic utility was significantly advanced by the work of Gilbert Stork in the mid-20th century. fiveable.me The Stork enamine alkylation, a reaction involving the alkylation of an enamine, demonstrated the power of enamines as enolate equivalents for forming new carbon-carbon bonds. wikipedia.orgfiveable.me This discovery was a cornerstone in the development of modern organic synthesis, providing a milder and more selective alternative to traditional enolate chemistry. fiveable.me
Enamines are highly versatile intermediates in organic synthesis due to their nucleophilic character. wikipedia.orgnumberanalytics.com The resonance structure of an enamine shows a delocalization of the nitrogen's lone pair of electrons into the double bond, resulting in a negative charge on the α-carbon. wikipedia.org This makes the α-carbon a potent nucleophile, capable of reacting with a wide range of electrophiles. wikipedia.orgchemistrylearner.com Common reactions involving enamines include alkylations, acylations, and conjugate additions (Michael reactions). numberanalytics.commasterorganicchemistry.com Their ability to form carbon-carbon bonds under relatively mild conditions has made them invaluable in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com
Structural Analysis of 4-(1-Cyclopenten-1-yl)morpholine as a Representative Cycloalkenyl Enamine
4-(1-Cyclopenten-1-yl)morpholine is a specific type of enamine where the double bond is part of a five-membered ring. epa.gov The structure combines the morpholine ring with a cyclopentenyl moiety. epa.gov The nitrogen atom of the morpholine is directly attached to one of the sp2-hybridized carbons of the cyclopentene (B43876) ring. epa.gov
Table 1: Physicochemical Properties of 4-(1-Cyclopenten-1-yl)morpholine
| Property | Value |
| CAS Number | 936-52-7 pharmaffiliates.comsigmaaldrich.com |
| Molecular Formula | C9H15NO epa.govpharmaffiliates.com |
| Molecular Weight | 153.22 g/mol epa.govsigmaaldrich.com |
| Boiling Point | 105-106 °C at 12 mmHg sigmaaldrich.comchemicalbook.com |
| Density | 0.957 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.512 sigmaaldrich.comchemicalbook.com |
The reactivity of cyclic ketone enamines is influenced by the ring size, with five-membered rings being highly reactive due to their ability to achieve a planar conformation at the nitrogen atom. wikipedia.org This planarity enhances the delocalization of the nitrogen lone pair into the double bond, thereby increasing the nucleophilicity of the α-carbon. wikipedia.org
Cyclopentene Moiety and its Conformational Characteristics
The five-membered ring of the cyclopentene moiety in 4-(1-cyclopenten-1-yl)morpholine is not planar. A planar cyclopentane (B165970) ring would have minimal angle strain, with internal bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°. nih.govslideshare.net However, a planar conformation would introduce significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. dalalinstitute.com To alleviate this torsional strain, the ring puckers into non-planar conformations. nih.govdalalinstitute.com
The most stable conformations of cyclopentane are the "envelope" and "half-chair" forms. youtube.comyoutube.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. dalalinstitute.comyoutube.com The half-chair conformation has three coplanar carbon atoms, with one atom above and one below the plane. youtube.comyoutube.com These puckered structures significantly reduce the torsional strain with only a slight increase in angle strain, resulting in a more stable molecule. dalalinstitute.com The cyclopentene ring within the 4-(1-cyclopenten-1-yl)morpholine scaffold is expected to adopt a similar puckered conformation, likely an envelope shape, to minimize these internal strains. This conformational flexibility is a key feature influencing its reactivity.
Conjugation between the Nitrogen Lone Pair and Alkene π-System
The characteristic reactivity of enamines is a direct result of the electronic conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the adjacent carbon-carbon double bond. In 4-(1-cyclopenten-1-yl)morpholine, the p-orbital of the nitrogen atom overlaps with the π-orbitals of the C=C double bond. This delocalization of electrons increases the electron density at the β-carbon atom (the carbon atom not directly bonded to the nitrogen), making it strongly nucleophilic. studyorgo.com
This electronic interaction can be described by resonance structures, which show the delocalization of the nitrogen lone pair into the double bond, resulting in a negative charge on the β-carbon and a positive charge on the nitrogen atom, forming an iminium ion. The consequence of this is that enamines readily react with electrophiles at the β-carbon. hacettepe.edu.tr
The energy of the highest occupied molecular orbital (HOMO) is a quantitative measure of the molecule's ability to donate electrons. Photoelectron spectroscopy studies have determined the vertical ionization energy of N-(1-Cyclopenten-1-yl)-morpholine to be 7.60 ± 0.05 eV. nist.gov This value reflects the energy of the HOMO, which is significantly raised due to the p-π conjugation, making the molecule an effective nucleophile.
Research Significance and Scope of Investigation on 4-(1-Cyclopenten-1-yl)morpholine
Morpholine, 4-(1-cyclopenten-1-yl)- is a valuable reagent in organic synthesis, primarily utilized as an enamine for the formation of carbon-carbon bonds. Its significance lies in its ability to act as a nucleophile in reactions such as alkylations, acylations, and cycloadditions. cymitquimica.com
Detailed research has been conducted on the acylation of 1-(4-morpholino)cyclopentene. hacettepe.edu.tr These studies demonstrate that the enamine can undergo both mono- and diacylation at the carbon atom alpha to the double bond (the β-carbon of the enamine system), depending on the reaction conditions. For example, reaction with acyl chlorides in the presence of triethylamine (B128534) can yield monoacetylated enamines, while the use of a zinc catalyst can lead to diacetylated products. hacettepe.edu.tr These acylated enamines are stable intermediates that can be hydrolyzed to furnish β-diketones, which are important building blocks in organic synthesis. hacettepe.edu.tr
The compound is a key intermediate in the Stork enamine alkylation, a method used to form a carbon-carbon bond at the α-position of a ketone. lookchem.com Furthermore, due to the electron-rich nature of the enamine, it has the potential to participate in various cycloaddition reactions, serving as the π-electron-rich component in reactions like [4+2] and [3+2] cycloadditions to form new carbocyclic and heterocyclic rings. cymitquimica.comwikipedia.orgnumberanalytics.com While specific applications in this area are less documented for this particular enamine compared to its cyclohexene (B86901) analog, its electronic properties suggest it is a viable substrate for such transformations. The development of new synthetic methodologies may further expand the utility of this versatile chemical compound. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopenten-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOFMGACKUWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061323 | |
| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-52-7 | |
| Record name | 1-Morpholinocyclopentene | |
| Source | CAS Common Chemistry | |
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| Record name | 4-(1-Cyclopentenyl)morpholine | |
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| Record name | 1-Morpholinocyclopentene | |
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| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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| Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
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| Record name | N-(cyclopent-1-en-1-yl)morpholine | |
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| Record name | 4-(1-CYCLOPENTENYL)MORPHOLINE | |
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Synthetic Methodologies for 4 1 Cyclopenten 1 Yl Morpholine
Direct Condensation Approaches
The primary and most well-documented method for synthesizing 4-(1-cyclopenten-1-yl)morpholine is through the direct condensation of a cyclic ketone with a secondary amine. This approach is a general and effective method for preparing enamines from secondary aliphatic amines and ketones like cyclopentanone (B42830) or cyclohexanone (B45756). orgsyn.org
Synthesis from Cyclopentanone and Morpholineorganic-chemistry.org
The synthesis of 4-(1-cyclopenten-1-yl)morpholine involves the reaction of cyclopentanone with morpholine (B109124). orgsyn.orgpharmaffiliates.com This reaction is a classic example of enamine formation, a cornerstone of modern organic synthesis.
The reaction is typically carried out by heating a solution containing cyclopentanone, morpholine, and an acid catalyst in a suitable solvent. orgsyn.org A key aspect of this synthesis is the use of an excess of morpholine. orgsyn.org This is necessary because the water that is formed as a byproduct of the reaction tends to contain a significant amount of dissolved morpholine. orgsyn.org The reaction mixture is heated to boiling, and the water is continuously removed as it forms, typically over a period of 4 to 5 hours. orgsyn.org
A representative procedure for a similar enamine, 1-morpholino-1-cyclohexene, uses a stoichiometry of 1.50 moles of cyclohexanone to 1.80 moles of morpholine, highlighting the need for an excess of the amine. orgsyn.org
Table 1: Typical Reaction Parameters for Enamine Synthesis
| Parameter | Value/Condition | Source |
| Reactants | Cyclopentanone, Morpholine | orgsyn.org |
| Stoichiometry | Excess morpholine | orgsyn.org |
| Catalyst | p-Toluenesulfonic acid | orgsyn.org |
| Solvent | Toluene (B28343) | orgsyn.org |
| Temperature | Boiling point of toluene | orgsyn.org |
| Reaction Time | 4-5 hours | orgsyn.org |
The formation of enamines is a reversible reaction. To drive the reaction towards the product side, the water formed during the condensation must be removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or a similar water separator. orgsyn.org
An acid catalyst is essential for this reaction. A commonly used catalyst is p-toluenesulfonic acid. orgsyn.org The catalyst protonates the oxygen of the carbonyl group in cyclopentanone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen atom of morpholine. The catalyst facilitates both the initial addition of morpholine to the cyclopentanone and the subsequent dehydration step to form the enamine.
The choice of solvent plays a crucial role in the successful synthesis of 4-(1-cyclopenten-1-yl)morpholine. The solvent should be inert to the reactants and the product and should form an azeotrope with water to facilitate its removal. Toluene is a commonly used solvent that meets these criteria. orgsyn.org It allows the reaction to be carried out at its boiling point, which is high enough to promote the reaction but not so high as to cause significant decomposition. The use of toluene in conjunction with a water separator ensures the continuous removal of water, thereby shifting the equilibrium towards the formation of the enamine. orgsyn.org
Optimization of Reaction Parameters for Yield and Purityorganic-chemistry.org
To obtain a high yield and purity of 4-(1-cyclopenten-1-yl)morpholine, several reaction parameters can be optimized. The molar ratio of morpholine to cyclopentanone is a critical factor; a sufficient excess of morpholine is required to compensate for its loss with the removed water. orgsyn.org The amount of catalyst used can also be fine-tuned to achieve an optimal reaction rate without promoting side reactions.
The efficiency of water removal is paramount. Ensuring the proper functioning of the water separator is crucial for driving the reaction to completion. orgsyn.org After the reaction is complete, the product is typically isolated by distillation. orgsyn.org The removal of the solvent, usually at atmospheric pressure, is followed by distillation of the product under reduced pressure to obtain the pure enamine. orgsyn.org For a similar compound, 1-morpholino-1-cyclohexene, distillation at 118–120°C under a pressure of 10 mm Hg yields a colorless liquid with a purity corresponding to a refractive index of nD25 1.5122–1.5129. orgsyn.org The yield for this analogous reaction is reported to be in the range of 72–80%. orgsyn.org
Considerations for Large-Scale Synthesis and Industrial Applications
For the large-scale synthesis of 4-(1-cyclopenten-1-yl)morpholine, several factors must be considered to ensure an efficient, safe, and cost-effective process. The direct condensation method is generally amenable to scale-up. orgsyn.org However, the handling of large quantities of flammable solvents like toluene requires appropriate engineering controls and safety protocols.
The choice of catalyst may also be re-evaluated for industrial applications. While p-toluenesulfonic acid is effective, other solid acid catalysts could offer advantages in terms of easier separation from the reaction mixture and potential for recycling.
Efficient removal of water on a large scale is critical. Industrial-scale distillation columns and decanters would be employed to manage the azeotropic removal of water and the recovery and recycling of the solvent and excess morpholine.
Finally, the purification of the final product on a large scale would likely involve fractional distillation under vacuum to achieve the desired purity specifications. The stability of the enamine, particularly its sensitivity to hydrolysis, must be taken into account during storage and handling. orgsyn.org Care must be taken to exclude moisture to prevent degradation of the product. orgsyn.org
Chemical Reactivity and Mechanistic Aspects of 4 1 Cyclopenten 1 Yl Morpholine
General Enamine Reactivity
Enamines, such as 4-(1-cyclopenten-1-yl)morpholine, are the nitrogen analogs of enols and exhibit enhanced nucleophilicity. masterorganicchemistry.com This heightened reactivity stems from the electron-donating nature of the nitrogen atom, which increases the electron density of the adjacent carbon-carbon double bond.
Enamine as a Nucleophile at the α-Carbon
The defining characteristic of 4-(1-cyclopenten-1-yl)morpholine is the nucleophilic character of the α-carbon of the cyclopentene (B43876) ring (the carbon atom adjacent to the double bond and not attached to the nitrogen). This nucleophilicity is a direct consequence of the resonance delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond. masterorganicchemistry.com This delocalization increases the electron density at the α-carbon, making it susceptible to attack by a wide range of electrophiles. This reactivity is central to the Stork enamine alkylation, a powerful method for the selective monoalkylation of ketones. wikipedia.orgyoutube.comresearchgate.net
The general mechanism involves the attack of the enamine's α-carbon on an electrophile (E+), leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed to yield the corresponding α-substituted ketone and regenerate the secondary amine (morpholine in this case). libretexts.org
Resonance Stabilization and Contribution of Zwitterionic Forms
The reactivity of 4-(1-cyclopenten-1-yl)morpholine can be rationalized by considering its resonance structures. The lone pair of electrons on the morpholine (B109124) nitrogen can be delocalized to form a double bond with the adjacent carbon, pushing the π-electrons of the original double bond to the α-carbon. This creates a zwitterionic resonance structure with a positive charge on the nitrogen and a negative charge on the α-carbon. nrochemistry.com
Reactions with Electrophilic Reagents
The nucleophilic α-carbon of 4-(1-cyclopenten-1-yl)morpholine readily reacts with a variety of electrophilic reagents, most notably in α-alkylation reactions to form new carbon-carbon bonds.
α-Alkylation Reactions for Carbon-Carbon Bond Formation
The alkylation of 4-(1-cyclopenten-1-yl)morpholine is a cornerstone of the Stork enamine synthesis, providing a reliable method for the introduction of alkyl groups at the α-position of cyclopentanone (B42830). youtube.com The reaction typically proceeds by treating the enamine with an alkyl halide or other suitable electrophile. The nucleophilic α-carbon attacks the electrophilic carbon of the alkylating agent in an SN2 fashion, leading to the formation of a new carbon-carbon bond and an iminium salt. libretexts.org
Table 1: Examples of Electrophiles Used in Enamine Alkylation
| Electrophile Type | Example |
| Alkyl Halides | Methyl Iodide, Benzyl Bromide |
| α,β-Unsaturated Carbonyls | Acrylonitrile, Methyl Acrylate |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride |
This method offers several advantages over the direct alkylation of ketone enolates, including milder reaction conditions and a reduced propensity for polyalkylation. libretexts.org
Stereoselectivity and Regioselectivity in Alkylation
Since cyclopentanone is a symmetrical ketone, the formation of 4-(1-cyclopenten-1-yl)morpholine does not lead to regioisomers. However, the stereoselectivity of the alkylation reaction becomes a critical consideration when the reaction creates a new stereocenter.
While specific studies on the stereoselectivity of alkylating 4-(1-cyclopenten-1-yl)morpholine are not extensively documented in readily available literature, general principles of enamine alkylation can be applied. The stereochemical outcome is influenced by the direction of attack of the electrophile on the enamine. For cyclic enamines, the electrophile generally approaches from the less sterically hindered face of the molecule. In the case of cyclohexanone (B45756) enamines, it has been observed that axial attack of the electrophile on the enamine is often favored to maintain a stable chair-like transition state. youtube.comchemtube3d.com A similar principle would be expected to apply to the cyclopentene ring, where the approach of the electrophile would be dictated by the conformation of the five-membered ring and the steric bulk of the morpholine substituent.
Post-Alkylation Hydrolysis for Ketone Derivatization
Following the α-alkylation step, the resulting iminium salt is readily hydrolyzed to afford the corresponding α-alkylated cyclopentanone. wikipedia.orglibretexts.org This hydrolysis is typically achieved by treatment with aqueous acid. masterorganicchemistry.com
| Starting Material | Intermediate | Final Product |
| Cyclopentanone | 4-(1-Cyclopenten-1-yl)morpholine | α-Alkylated Cyclopentanone |
| Morpholine | α-Alkylated Iminium Salt | Morpholine (regenerated) |
This two-step sequence of enamine formation-alkylation-hydrolysis provides a powerful and versatile strategy for the synthesis of a wide array of 2-substituted cyclopentanone derivatives.
Acylation Reactions and Imine/Enamine Transformations
Enamines, such as 4-(1-cyclopenten-1-yl)morpholine, readily undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. hacettepe.edu.trlibretexts.org The reaction proceeds through the nucleophilic attack of the enamine's β-carbon on the electrophilic carbonyl carbon of the acylating agent. makingmolecules.comlibretexts.org This initially forms an acyl-substituted iminium salt. This intermediate is typically not isolated but is directly hydrolyzed under aqueous acidic conditions. masterorganicchemistry.commakingmolecules.com The hydrolysis cleaves the morpholine group, regenerating a carbonyl at the C1 position and yielding a 2-acylcyclopentanone derivative, a type of β-diketone. hacettepe.edu.trlibretexts.org
A study involving the reaction of 1-(4-morpholino)cyclopentene with phenylacetyl chloride in the presence of activated zinc resulted in the formation of the C-acylated product in 58% yield, alongside a smaller amount of N-acylated morpholine. hacettepe.edu.tr
Table 1: Representative Acylation Reaction of a Cyclopentene Enamine
| Enamine | Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(4-morpholino)cyclopentene | Phenylacetyl chloride | Activated Zinc | 2-(Phenylacetyl)cyclopentan-1-one | 58 | hacettepe.edu.tr |
Note: The table shows C-acylation product yields after hydrolysis of the intermediate.
Michael Additions with Activated Olefins
As a soft nucleophile, 4-(1-cyclopenten-1-yl)morpholine is an excellent donor for Michael additions, also known as conjugate additions. makingmolecules.comorganic-chemistry.org This reaction involves the addition of the enamine to an activated olefin, which is an α,β-unsaturated carbonyl or nitro compound (the Michael acceptor). organic-chemistry.orgewadirect.com The electron-rich β-carbon of the enamine attacks the electrophilic β-carbon of the activated olefin. makingmolecules.comyoutube.com
Electrophilic Addition to the Cyclopentene Double Bond
The double bond within the enamine system of 4-(1-cyclopenten-1-yl)morpholine is electron-rich and susceptible to attack by various electrophiles. masterorganicchemistry.comjst.go.jp While reactions like acylation and Michael additions occur at the β-carbon, direct electrophilic addition across the C=C bond can also occur. For instance, protonation, a fundamental electrophilic addition, occurs readily at the β-carbon to form an iminium ion intermediate, which is the first step in the hydrolysis of the enamine back to its parent ketone and secondary amine. masterorganicchemistry.comyoutube.com
Reactions with other electrophiles, such as halogens, would also be expected to proceed via attack on the electron-rich double bond. The initial addition would form a transient halonium ion, followed by attack of the counter-ion or other nucleophiles. Subsequent elimination or hydrolysis steps would lead to α-functionalized cyclopentanone derivatives. The high nucleophilicity of the enamine double bond makes it significantly more reactive towards electrophiles than a simple, unactivated alkene. masterorganicchemistry.com
Cycloaddition Reactions
The electron-rich double bond of 4-(1-cyclopenten-1-yl)morpholine makes it an excellent partner in cycloaddition reactions, where it can act as the two-carbon component (dipolarophile) to form new ring systems. researchgate.netrudn.rutaylorfrancis.com
1,3-Dipolar Cycloadditions Involving the Enamine System
Enamines are highly reactive dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazoalkanes. bohrium.comwikipedia.org These reactions are a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov The high reactivity of enamines compared to simple alkenes is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy by the electron-donating nitrogen atom. nih.gov
The reaction of an enamine with an azide, for example, initially forms an unstable triazoline intermediate. This intermediate often undergoes spontaneous rearrangement, typically with the elimination of a molecule of dinitrogen, to yield a variety of products, including amidines or, after subsequent steps, 1,2,3-triazoles. bohrium.comresearchgate.net Similarly, reaction with a nitrile oxide yields an isoxazoline (B3343090) ring. wikipedia.orgyoutube.com
The regiochemistry and stereochemistry of 1,3-dipolar cycloadditions are critical aspects that determine the structure of the final product. wikipedia.orgdoi.org In the reaction between an enamine like 4-(1-cyclopenten-1-yl)morpholine and an unsymmetrical 1,3-dipole, two different regioisomers can potentially form. doi.org The outcome is often governed by frontier molecular orbital (FMO) theory, where the interaction between the HOMO of the enamine and the LUMO (Lowest Unoccupied Molecular Orbital) of the 1,3-dipole is dominant. nih.gov Steric interactions between substituents on both the enamine and the dipole also play a significant role in directing the regioselectivity. wikipedia.org
For example, in the cycloaddition of enamines with arenesulfonyl azides, the reaction proceeds to form 5-amino-Δ²-1,2,3-triazoline intermediates, which then rearrange. researchgate.net The stereochemistry of the initial cycloaddition is often concerted and stereospecific, meaning the stereochemistry of the reactants is transferred to the product. However, some 1,3-dipolar cycloadditions, particularly with certain dipoles like diazoacetates, have been shown to proceed through a stepwise mechanism involving a zwitterionic intermediate, which can lead to a loss of stereospecificity. nih.gov The relative stereochemistry of the newly formed chiral centers in the heterocyclic ring is influenced by the geometry of the enamine and the approach of the 1,3-dipole. doi.org
The mechanism of 1,3-dipolar cycloadditions involving enamines has been a subject of detailed study, revealing important kinetic and thermodynamic factors. While many of these reactions are considered concerted pericyclic reactions, evidence for stepwise mechanisms has emerged. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For the reaction of enamines with methyl diazoacetate, a stepwise pathway through a zwitterionic intermediate was found to have a significantly lower activation energy barrier (by approximately 40 kJ mol⁻¹) compared to the concerted pathway. nih.gov This suggests that the reaction proceeds under kinetic control to form the product via the lower-energy stepwise path.
[2+2] and [4+2] Cycloadditions
Enamines, such as 4-(1-cyclopenten-1-yl)morpholine, are known to participate in cycloaddition reactions, although the specific behavior can be influenced by the nature of the reacting partner and the reaction conditions.
[2+2] Cycloadditions: These reactions typically occur with electron-deficient alkenes or ketenes. The concerted photochemical [2+2] cycloaddition is an allowed process. However, the reaction between enamines and many electrophilic alkenes often proceeds through a stepwise mechanism involving a diradical intermediate. For instance, the reaction of an enamine with a ketene (B1206846) can lead to the formation of a cyclobutanone (B123998) derivative. This type of reaction is valued for its ability to construct strained four-membered rings.
[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.comlibretexts.orglibretexts.org In this context, the enamine can act as the diene component if the double bond is part of a conjugated system, or more commonly, it can react with a diene as a dienophile. The reactivity in these reactions is governed by the frontier molecular orbitals of the reactants. Generally, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. Given the electron-rich nature of the enamine double bond, 4-(1-cyclopenten-1-yl)morpholine is expected to be a reactive dienophile with electron-poor dienes.
| Cycloaddition Type | Reacting Partner | Product Type | Mechanistic Feature |
| [2+2] | Ketenes, Electron-deficient alkenes | Cyclobutane derivatives | Can be concerted (photochemical) or stepwise (thermal) |
| [4+2] | Dienes (electron-poor) | Cyclohexene (B86901) derivatives | Concerted pericyclic reaction |
Other Significant Chemical Transformations
Beyond cycloadditions, 4-(1-cyclopenten-1-yl)morpholine undergoes several other important chemical transformations that are characteristic of its enamine structure.
Enamines are susceptible to hydrolysis, particularly under acidic conditions, which regenerates the parent carbonyl compound and the secondary amine. acs.orgchemistrysteps.commakingmolecules.commasterorganicchemistry.com This reversibility is a key aspect of enamine chemistry. The hydrolysis of 4-(1-cyclopenten-1-yl)morpholine yields cyclopentanone and morpholine.
The mechanism of acid-catalyzed hydrolysis involves the following key steps:
Protonation: The reaction is initiated by the protonation of the enamine. Protonation can occur at either the nitrogen atom or the α-carbon. While protonation at nitrogen is possible, it is the protonation at the α-carbon that leads to hydrolysis.
Iminium Ion Formation: Protonation of the α-carbon forms a resonance-stabilized iminium ion.
Nucleophilic Attack by Water: The electrophilic carbon of the iminium ion is attacked by a water molecule.
Proton Transfer and Elimination: A series of proton transfers results in the formation of a carbinolamine intermediate. This intermediate then eliminates the morpholine moiety to form a protonated carbonyl group.
Deprotonation: Final deprotonation yields the cyclopentanone and the morpholinium ion.
The nitrogen atom of the morpholine ring in 4-(1-cyclopenten-1-yl)morpholine retains some of its basic and nucleophilic character, although it is attenuated by the delocalization of its lone pair into the double bond. wikipedia.org Nevertheless, it can still participate in reactions typical of tertiary amines.
Salt Formation: Treatment of the enamine with a strong acid will lead to the formation of a morpholinium salt.
Derivatization: The nitrogen atom can be quaternized by reaction with alkyl halides, although the reactivity is lower than that of a simple tertiary amine. This reaction would lead to the formation of a quaternary ammonium (B1175870) salt.
One of the most significant applications of enamines like 4-(1-cyclopenten-1-yl)morpholine is in the Stork enamine synthesis, which involves the alkylation or acylation of ketones and aldehydes. chemistrysteps.comlibretexts.orgnih.govmasterorganicchemistry.com
Alkylation: The enamine acts as a nucleophile and reacts with electrophiles such as alkyl halides. The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms an iminium salt intermediate, which is then hydrolyzed to yield the α-alkylated cyclopentanone.
Acylation: Similarly, enamines react with acyl chlorides to form β-dicarbonyl compounds after hydrolysis. The enamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an acylated iminium salt. Subsequent hydrolysis furnishes the 1,3-dicarbonyl compound.
These reactions provide a powerful method for forming new carbon-carbon bonds at the α-position of a ketone.
| Reaction Type | Electrophile | Intermediate | Final Product (after hydrolysis) |
| Alkylation | Alkyl halide (R-X) | Iminium salt | α-Alkyl cyclopentanone |
| Acylation | Acyl chloride (RCOCl) | Acyl iminium salt | 1,3-dicarbonyl compound |
Mechanistic Studies of 4-(1-Cyclopenten-1-yl)morpholine Reactions
The mechanisms of enamine reactions have been the subject of numerous studies, with a focus on understanding the nature of the intermediates involved.
The key intermediate in many reactions of 4-(1-cyclopenten-1-yl)morpholine, particularly in hydrolysis and condensation reactions, is the iminium ion . acs.orgnih.govnih.govacs.orgresearchgate.net The formation and reactivity of this intermediate are central to the outcome of these transformations.
Spectroscopic Studies: NMR spectroscopy is a powerful tool for studying reaction mechanisms and detecting intermediates. nih.govacs.org In situ NMR studies of enamine reactions can provide evidence for the formation of iminium ions and other transient species. acs.orgnih.gov For instance, the change in chemical shifts of the protons and carbons adjacent to the nitrogen atom upon protonation or alkylation can be monitored.
Trapping Experiments: The transient nature of iminium ions often makes their direct observation difficult. In such cases, trapping experiments can provide indirect evidence for their existence. nih.gov This involves introducing a nucleophile that can react with the iminium ion to form a stable product, thereby "trapping" the intermediate and confirming its role in the reaction mechanism. For example, cyanide ions have been used to trap iminium ions formed during the metabolic activation of alicyclic amines. nih.gov
Kinetic Analysis and Rate-Determining Steps
Enamine hydrolysis, the reverse of its formation, has been a subject of detailed kinetic investigation. masterorganicchemistry.com The rate-determining step in enamine hydrolysis is highly dependent on the pH of the solution. masterorganicchemistry.comacs.org In weakly acidic environments (pH 1–6), the uncatalyzed attack of water on the protonated enamine (iminium ion) to form a carbinolamine intermediate is typically the rate-limiting step. masterorganicchemistry.com Conversely, in neutral to basic solutions, the rate-determining step can shift to either the protonation of the α-carbon of the enamine or the subsequent attack of water or hydroxide (B78521) ions. masterorganicchemistry.comacs.org
The formation of enamines also involves a multi-step equilibrium process. Generally, the rate-determining step in enamine synthesis is the acid-catalyzed dehydration of the carbinolamine intermediate to form the final enamine product. masterorganicchemistry.com
In more complex transformations involving enamines, such as photochemical α-alkylation of aldehydes, kinetic studies have identified the trapping of a carbon-centered radical by the enamine as the rate-determining event. nih.govacs.org This was established through reaction profile analysis and the determination of reaction rate orders. nih.govacs.org
A summary of rate-determining steps in common enamine reactions is presented below:
| Reaction | Conditions | Rate-Determining Step |
| Enamine Hydrolysis | Weakly Acidic (pH 1-6) | Formation of the carbinolamine intermediate. masterorganicchemistry.com |
| Enamine Hydrolysis | Neutral and Basic | Protonation of the α-carbon or attack of water/hydroxide ion. masterorganicchemistry.comacs.org |
| Enamine Formation | Acid-Catalyzed | Dehydration of the carbinolamine intermediate. masterorganicchemistry.com |
| Photochemical α-Alkylation | Photochemical | Trapping of the carbon-centered radical by the enamine. nih.govacs.org |
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. In the study of enamine reactivity, particularly for a compound like 4-(1-cyclopenten-1-yl)morpholine, isotopic labeling, most commonly with deuterium (B1214612) (D), plays a critical role in elucidating reaction pathways.
One of the fundamental applications of isotopic labeling in enamine chemistry is to demonstrate the nucleophilic character of the α-carbon. masterorganicchemistry.com When an enamine is treated with a source of deuterium ions (D+), a carbon-deuterium bond is readily formed at the α-position, confirming that this carbon is the site of protonation (or deuteration). masterorganicchemistry.com This experiment provides direct evidence for the key resonance structure of the enamine, which shows a negative charge on the α-carbon. youtube.com
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to the rate with an undeuterated one, offer deep mechanistic insights. A significant KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step of a reaction. For instance, the observation of a large primary α-deuterium KIE in the l-proline-catalyzed α-amination of aldehydes provided strong evidence for rate-determining enamine formation. nih.gov This study, which also utilized a ¹³C KIE at the carbonyl carbon, helped to exclude a previously accepted mechanism and support an alternative E2 elimination pathway. nih.gov
Isotopic labeling has also been instrumental in understanding the mechanism of enamine hydrolysis. By following the incorporation of isotopes from labeled water (H₂¹⁸O) into the resulting carbonyl product, the pathway of oxygen transfer can be unequivocally established. Similarly, hydrogen-deuterium exchange studies are employed to investigate the relative acidity of protons in molecules capable of forming enamines or enolates. nih.govyoutube.com
The table below summarizes key applications of isotopic labeling in the study of enamine reaction mechanisms:
| Isotopic Labeling Experiment | Mechanistic Insight Gained |
| Deuterium (D+) Quench | Confirms the nucleophilicity of the α-carbon. masterorganicchemistry.com |
| Kinetic Isotope Effect (KIE) | Helps to identify the rate-determining step and distinguish between possible mechanistic pathways. nih.gov |
| ¹⁸O Labeling in Hydrolysis | Traces the origin of the oxygen atom in the final carbonyl product. |
| Hydrogen-Deuterium Exchange | Investigates the acidity of α-protons and the dynamics of enamine-imine-enolate equilibria. nih.govresearchgate.net |
While the specific application of these techniques to 4-(1-cyclopenten-1-yl)morpholine has not been detailed in the consulted literature, these examples from the broader field of enamine chemistry illustrate the indispensable role of isotopic labeling in mechanistic elucidation.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
Morpholine (B109124), 4-(1-cyclopenten-1-yl)-, is a quintessential example of an enamine used in C-C bond-forming reactions. Enamines, such as the one derived from cyclopentanone (B42830) and morpholine, act as synthetic equivalents of enolates. orgoreview.com The nitrogen atom's lone pair donates electron density into the double bond, making the α-carbon (the carbon atom adjacent to the nitrogen-bearing carbon) nucleophilic and capable of attacking various electrophiles. youtube.com
This reactivity is harnessed in the Stork enamine synthesis, a reliable method for the α-alkylation and α-acylation of ketones. orgoreview.comwikipedia.org The process involves three main steps:
Formation of the enamine from a ketone (cyclopentanone) and a secondary amine (morpholine).
Reaction of the enamine with an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound. wikipedia.org
Hydrolysis of the resulting iminium salt to yield the α-substituted ketone. youtube.com
This method offers significant advantages over direct alkylation using enolates, primarily by minimizing polyalkylation and allowing for reactions under milder, neutral or slightly acidic conditions. orgoreview.com
A primary application of Morpholine, 4-(1-cyclopenten-1-yl)- is the synthesis of α-substituted cyclopentanone derivatives. By reacting the enamine with a suitable electrophile, a new substituent can be introduced onto the cyclopentane (B165970) ring. The subsequent hydrolysis of the intermediate iminium salt regenerates the ketone, now bearing the new functional group. libretexts.org This strategy is effective for introducing a variety of substituents, particularly with reactive electrophiles like benzylic and allylic halides. wikipedia.org
While a direct literature preparation of this specific compound from Morpholine, 4-(1-cyclopenten-1-yl)- was not identified, a scientifically sound synthetic pathway can be constructed based on established chemical principles. The synthesis would proceed in three main stages: Stork enamine alkylation, hydrolysis, and reductive amination.
First, the Stork enamine alkylation would involve the reaction of Morpholine, 4-(1-cyclopenten-1-yl)- with 3,4-dimethoxybenzyl halide (e.g., chloride or bromide). The nucleophilic α-carbon of the enamine attacks the benzylic carbon of the halide, displacing the halogen and forming a C-C bond. This yields an intermediate iminium salt. youtube.comwikipedia.org
Second, the iminium salt is hydrolyzed, typically with dilute aqueous acid, to give 2-(3,4-dimethoxybenzyl)cyclopentanone. libretexts.org
Finally, the resulting ketone undergoes reductive amination to produce the target amine. This can be achieved using various methods, such as reaction with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas and a metal catalyst (e.g., Raney Nickel or a Ruthenium-based catalyst). researchgate.netresearchgate.netlookchem.com This step converts the carbonyl group into an amine. The separation of the resulting cis- and trans- diastereomers could be accomplished through chromatographic techniques or fractional crystallization. The final step involves treating the amine with hydrochloric acid to form the stable hydrochloride salt.
| Step | Reaction | Key Reagents | Product | Referenced Principle |
|---|---|---|---|---|
| 1 | Stork Enamine Alkylation | 3,4-dimethoxybenzyl halide | Intermediate Iminium Salt | wikipedia.org |
| 2 | Hydrolysis | H₂O, H⁺ | 2-(3,4-dimethoxybenzyl)cyclopentanone | libretexts.org |
| 3 | Reductive Amination | NH₃, H₂, Metal Catalyst | 2-(3,4-dimethoxybenzyl)cyclopentylamine | researchgate.netresearchgate.net |
| 4 | Salt Formation | HCl | cis/trans-2-(3,4-dimethoxybenzyl)cyclopentylamine HCl | General Procedure |
Beyond simple alkylation, Morpholine, 4-(1-cyclopenten-1-yl)- is instrumental in annulation reactions, which involve the formation of a new ring onto an existing one. A notable example is the Michael-Stork addition to allenyl ketones. researchgate.net In this reaction, the enamine adds to the central carbon of the allenyl ketone system. This is followed by an intramolecular cyclization and hydrolysis, leading to the formation of bicyclic systems. Specifically, the reaction of cyclopentyl enamine with an allenyl methyl ketone can yield an 8-oxobicyclo[3.2.1]octane derivative, demonstrating the power of this intermediate to construct complex, fused-ring structures in a controlled manner. researchgate.net
Synthesis of Substituted Cyclopentane Derivatives
Synthetic Strategies for Creating Diverse Molecular Scaffolds
The versatility of Morpholine, 4-(1-cyclopenten-1-yl)- allows for the creation of a wide range of molecular scaffolds. The structure of the final product is dictated by the choice of the electrophile used in the Stork reaction.
Simple Alkylation: Using monofunctional alkyl halides leads to simple substituted cyclopentanones. wikipedia.org
1,5-Dicarbonyl Compounds: Reaction with α,β-unsaturated carbonyl compounds via a Michael-Stork addition produces 1,5-dicarbonyl compounds after hydrolysis, which are valuable precursors for further cyclizations (e.g., aldol (B89426) condensation). libretexts.org
Ring Formation: Employing electrophiles containing two leaving groups, such as α,α'-dihalo ketones or 1,3-dihalopropanes, can lead to the formation of new fused or spirocyclic rings.
Complex Bicyclic Systems: As seen with allenyl ketones, specialized electrophiles can initiate a cascade of reactions leading to intricate polycyclic scaffolds. researchgate.net
This building-block approach, starting with a simple enamine, provides access to a high degree of molecular diversity, which is a key strategy in medicinal chemistry and materials science for generating libraries of novel compounds. enamine.net
Catalytic Applications and Their Underlying Principles
It is important to clarify that Morpholine, 4-(1-cyclopenten-1-yl)- is not itself a catalyst but rather a stoichiometric reagent that participates in reactions that are often catalyzed. The underlying principle of its use is the temporary modification of a carbonyl compound's reactivity. orgoreview.com
The formation of the enamine from cyclopentanone and morpholine is typically catalyzed by a trace amount of acid (like p-toluenesulfonic acid) to facilitate the dehydration step. Once formed, the enamine acts as a potent nucleophile under conditions significantly milder than those required for enolate formation, which often necessitates strong, non-nucleophilic bases like lithium diisopropylamide (LDA). youtube.com
The principle, therefore, is not that the enamine is a catalyst, but that it is a tool for achieving α-substitution of a ketone through a catalytically-formed intermediate. This strategy circumvents common side reactions associated with strong bases, such as self-condensation and polyalkylation, thereby offering greater control and selectivity in the synthesis of complex molecules. orgoreview.com
Computational and Theoretical Investigations of 4 1 Cyclopenten 1 Yl Morpholine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed examination of molecular structures and energetics. These methods, rooted in the principles of quantum mechanics, can be broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods. While no specific computational studies have been published for 4-(1-cyclopenten-1-yl)morpholine, the following sections describe the theoretical frameworks that would be employed for such an investigation.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. nih.gov It offers a favorable balance between accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 4-(1-cyclopenten-1-yl)morpholine. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons. irjweb.com
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule such as 4-(1-cyclopenten-1-yl)morpholine, which contains a morpholine (B109124) ring and a cyclopentenyl group, multiple low-energy conformations may exist.
Conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. This is crucial as the calculated properties of the molecule can be highly dependent on its conformation. Theoretical studies on similar cyclic systems often employ DFT methods to locate and rank the energies of different chair, boat, and twist-boat conformations of the morpholine ring, as well as the puckering of the cyclopentenyl ring. researchgate.net
Table 1: Hypothetical Geometrical Parameters for 4-(1-Cyclopenten-1-yl)morpholine
| Parameter | Hypothetical Value |
| C=C Bond Length (Cyclopentenyl) | ~1.34 Å |
| C-N Bond Length (Enamine) | ~1.38 Å |
| C-N-C Bond Angle (Morpholine) | ~112° |
| Dihedral Angle (C=C-N-C) | Varies with conformation |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical structures. Specific values for 4-(1-cyclopenten-1-yl)morpholine would need to be determined through dedicated DFT calculations.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can provide detailed information about the distribution of electrons within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. irjweb.com Electron density distributions, often visualized as molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
Table 2: Hypothetical Electronic Properties of 4-(1-Cyclopenten-1-yl)morpholine
| Property | Hypothetical Value |
| HOMO Energy | -6.0 to -5.0 eV |
| LUMO Energy | 0.5 to 1.5 eV |
| HOMO-LUMO Gap | 5.5 to 7.5 eV |
Note: These values are estimations based on typical enamines and related heterocyclic compounds. Precise values would require specific DFT calculations.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules. Although no specific values have been reported for 4-(1-cyclopenten-1-yl)morpholine, these descriptors are routinely calculated in computational studies of organic compounds. irjweb.com
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing calculated shifts with experimental spectra can help in the structural elucidation and assignment of resonances, especially for complex molecules. arxiv.orgnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another common application of DFT. mdpi.com The predicted frequencies can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes and confirm the presence of specific functional groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values.
Table 3: Hypothetical Predicted Spectroscopic Data for 4-(1-Cyclopenten-1-yl)morpholine
| Spectroscopic Data | Hypothetical Predicted Value |
| ¹H NMR (C=CH) | 4.5 - 5.0 ppm |
| ¹³C NMR (C=C) | 130 - 140 ppm |
| IR Frequency (C=C stretch) | 1640 - 1660 cm⁻¹ |
Note: These are estimated ranges based on analogous structures. Accurate predictions would necessitate specific DFT calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a flexible molecule like 4-(1-cyclopenten-1-yl)morpholine, MD simulations would be invaluable for understanding its conformational landscape, that is, the various shapes the molecule can adopt and the energy associated with each.
The conformational flexibility of 4-(1-cyclopenten-1-yl)morpholine arises from two primary sources: the puckering of the morpholine ring and the puckering of the cyclopentene (B43876) ring.
Morpholine Ring Flexibility : Computational studies on morpholine itself reveal that its six-membered ring is not planar. It predominantly adopts a chair conformation . researchgate.net In this chair form, the nitrogen-bound hydrogen (or in this case, the bond to the cyclopentenyl group) can be in one of two positions: axial or equatorial. Theoretical calculations and experimental data suggest that the equatorial conformer is generally more stable. researchgate.netrsc.org The molecule can interconvert between these conformations, and MD simulations can map the energy barriers and preferred pathways for this ring-flipping. In aqueous solutions, the contribution from the axial chair conformer is known to increase. researchgate.net
Cyclopentene Ring Flexibility : The five-membered cyclopentene ring is also non-planar and exists in a perpetually puckered state. Its most common conformation is the envelope (or twist) form. MD simulations would illustrate the dynamic "flapping" of the saturated carbon atom out of the plane of the other four atoms.
For the complete molecule, 4-(1-cyclopenten-1-yl)morpholine, MD simulations would explore the interplay between these two flexible rings and the rotation around the C-N single bond connecting them. This would reveal the most stable three-dimensional structures and how the molecule might change its shape in different environments, such as in various solvents or when approaching a reactant.
Table 1: Potential Conformational States of 4-(1-Cyclopenten-1-yl)morpholine for MD Study
| Ring System | Predominant Conformation | Potential Orientations/Flexibility |
| Morpholine | Chair | Interconversion between equatorial and axial forms |
| Boat/Twist-Boat | Higher energy intermediates in ring-flipping | |
| Cyclopentene | Envelope/Twist | Dynamic puckering of the saturated carbon atoms |
Theoretical Mechanistic Studies of Reactions Involving 4-(1-Cyclopenten-1-yl)morpholine
Enamines are versatile intermediates in organic synthesis, valued for their nucleophilic character at the β-carbon atom. Theoretical mechanistic studies, typically employing Density Functional Theory (DFT), are used to elucidate the precise pathways of their reactions. These studies help in understanding reaction selectivity and optimizing conditions.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS) . Locating and characterizing this TS is a primary goal of theoretical mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other directions. rsc.org
For a typical reaction of 4-(1-cyclopenten-1-yl)morpholine, such as an alkylation with an alkyl halide (e.g., methyl iodide), computational chemists would model the structures of the reactants, the expected product (an iminium salt), and the transition state leading to it. The transition state would feature a partially formed C-C bond (between the β-carbon of the enamine and the methyl group) and a partially broken C-I bond.
The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. It determines the rate of the reaction; a lower barrier means a faster reaction. DFT calculations can provide quantitative estimates of these barriers.
Table 2: Illustrative Calculated Energy Data for a Hypothetical Reaction (Note: These are example values for the alkylation of an enamine and not specific to 4-(1-cyclopenten-1-yl)morpholine, as such data is not publicly available.)
| Species | Relative Energy (kcal/mol) |
| Reactants (Enamine + Methyl Iodide) | 0.0 |
| Transition State (TS) | +15.5 |
| Product (Iminium Salt + Iodide) | -5.2 |
| Calculated Activation Barrier (Ea) | 15.5 |
The reaction coordinate is the path of lowest energy that connects reactants to products via the transition state. By calculating the energy at several points along this path, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction, clearly showing the activation barriers for each step.
For a multi-step reaction, this profile would show the energies of all reactants, intermediates, transition states, and products. For instance, in a Stork enamine alkylation followed by hydrolysis, the profile would map the energetics of both the initial C-C bond formation and the subsequent hydrolysis step to form the final substituted cyclopentanone (B42830).
Structure-Reactivity Relationships from Computational Data
Computational chemistry provides a wealth of data that can be used to understand and predict the relationship between a molecule's structure and its chemical reactivity.
One key set of experimental data that has been computationally analyzed comes from photoelectron spectroscopy. A study of cyclopentanone and cyclohexanone (B45756) enamines, including 4-(1-cyclopenten-1-yl)morpholine, determined their vertical ionization energies. The ionization energy relates to the energy of the Highest Occupied Molecular Orbital (HOMO). For an enamine, the HOMO is primarily located on the nitrogen atom and the C=C double bond. A lower ionization energy (and higher HOMO energy) generally correlates with greater nucleophilicity and easier reaction with electrophiles.
Table 3: Experimental Vertical Ionization Energies for Selected Enamines
| Compound | Vertical Ionization Energy (eV) |
| 4-(1-Cyclopenten-1-yl)morpholine | 7.60 ± 0.05 |
| 4-(1-Cyclohexen-1-yl)morpholine | 7.55 ± 0.05 |
The slightly higher ionization energy of the cyclopentenyl derivative compared to the cyclohexenyl derivative suggests it may be marginally less nucleophilic.
Other computational descriptors that are routinely calculated to predict reactivity include:
HOMO-LUMO Gap : The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap is often associated with higher reactivity.
Calculated Atomic Charges : These can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For 4-(1-cyclopenten-1-yl)morpholine, the β-carbon of the cyclopentene ring is expected to have a significant negative partial charge, confirming its role as the primary nucleophilic center.
Molecular Electrostatic Potential (MEP) Map : This provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of negative potential (red) that are susceptible to electrophilic attack.
By correlating these computational descriptors with experimental reaction rates or outcomes for a series of related compounds, a Quantitative Structure-Activity Relationship (QSAR) can be developed, providing a predictive model for the reactivity of new, untested molecules.
Advanced Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of "Morpholine, 4-(1-cyclopenten-1-yl)-." By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the molecule's connectivity and carbon framework can be assembled.
Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment
Proton NMR (¹H NMR) provides detailed information about the different types of protons and their neighboring environments within the molecule. The spectrum of "Morpholine, 4-(1-cyclopenten-1-yl)-" is expected to show distinct signals for the protons of the cyclopentenyl and morpholine (B109124) rings.
The vinylic proton on the cyclopentene (B43876) ring is anticipated to appear as a triplet in the downfield region, typically around 4.4-4.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The allylic protons on the cyclopentene ring would likely resonate as a triplet around 2.3-2.5 ppm. The remaining methylene protons of the cyclopentene ring are expected to produce a multiplet in the range of 1.8-2.0 ppm.
The protons of the morpholine ring typically exhibit two distinct triplets. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear around 2.8-3.0 ppm, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) would be shifted further downfield to approximately 3.6-3.8 ppm due to the higher electronegativity of oxygen. The integration of these signals can be used to confirm the ratio of protons in the molecule, thereby assessing its purity.
Table 1: Predicted ¹H NMR Chemical Shifts for Morpholine, 4-(1-cyclopenten-1-yl)-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic CH | 4.4 - 4.8 | Triplet |
| Allylic CH₂ | 2.3 - 2.5 | Triplet |
| Cyclopentene CH₂ | 1.8 - 2.0 | Multiplet |
| Morpholine N-CH₂ | 2.8 - 3.0 | Triplet |
| Morpholine O-CH₂ | 3.6 - 3.8 | Triplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) is employed to confirm the carbon framework of the molecule. The spectrum for "Morpholine, 4-(1-cyclopenten-1-yl)-" would display distinct signals for each unique carbon atom.
The two sp² hybridized carbons of the cyclopentene double bond are expected to be the most downfield signals in the spectrum, with the carbon atom directly attached to the nitrogen (C=C-N) appearing around 140-145 ppm and the other vinylic carbon resonating at a slightly higher field, around 100-105 ppm. The allylic carbon of the cyclopentene ring would likely be found in the 28-32 ppm region, while the other cyclopentene methylene carbons are expected around 22-26 ppm.
For the morpholine ring, the carbons adjacent to the nitrogen atom (N-CH₂) are predicted to have a chemical shift in the range of 48-52 ppm. The carbons adjacent to the oxygen atom (O-CH₂) would be shifted further downfield to approximately 65-69 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Morpholine, 4-(1-cyclopenten-1-yl)-
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=C-N | 140 - 145 |
| C=C | 100 - 105 |
| Allylic CH₂ | 28 - 32 |
| Cyclopentene CH₂ | 22 - 26 |
| Morpholine N-CH₂ | 48 - 52 |
| Morpholine O-CH₂ | 65 - 69 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the vinylic proton and the allylic protons of the cyclopentene ring, confirming their adjacent relationship. Similarly, correlations between the different methylene groups of the cyclopentene and morpholine rings would be evident.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the vinylic proton signal to the vinylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For example, correlations would be expected between the morpholine N-CH₂ protons and the C=C-N carbon of the cyclopentene ring, confirming the attachment of the morpholine ring to the double bond.
Dynamic NMR Studies for Tautomerism or Conformational Exchange
Enamines can exhibit interesting dynamic behaviors, such as tautomerism and conformational exchange, which can be studied using dynamic NMR spectroscopy. In the case of "Morpholine, 4-(1-cyclopenten-1-yl)-," there is the possibility of equilibrium with its imine tautomer, although the enamine form is generally more stable. Variable temperature NMR studies could be employed to investigate this potential equilibrium. If the rate of exchange between tautomers is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, would be observed as the temperature is varied. This would allow for the determination of the thermodynamic and kinetic parameters of the exchange process. Furthermore, the morpholine ring itself can undergo chair-to-chair conformational inversion, which could also be studied by dynamic NMR techniques.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in "Morpholine, 4-(1-cyclopenten-1-yl)-." The spectrum would be characterized by several key absorption bands.
A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the C=C stretching vibration of the enamine double bond. The C-N stretching vibration of the morpholine ring is anticipated to appear in the 1150-1250 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine ring typically gives rise to a strong band around 1115-1125 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would be observed in the 2800-3100 cm⁻¹ region. Specifically, the vinylic C-H stretch is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will appear just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for Morpholine, 4-(1-cyclopenten-1-yl)-
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Vinylic C-H Stretch | ~3020 - 3050 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |
| C=C Stretch (Enamine) | ~1630 - 1650 | Strong |
| C-N Stretch | ~1150 - 1250 | Medium-Strong |
| C-O-C Stretch (Ether) | ~1115 - 1125 | Strong |
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of "Morpholine, 4-(1-cyclopenten-1-yl)-", offering data that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups, which are prominent in the structure of this enamine.
In the context of "Morpholine, 4-(1-cyclopenten-1-yl)-", key vibrational modes can be assigned to its distinct structural components: the morpholine ring, the cyclopentenyl group, and the enamine C=C-N linkage. While specific experimental Raman spectra for this exact compound are not widely published in literature, the expected characteristic peaks can be inferred from studies on related structures like morpholine, its derivatives, and other cyclic enamines. acs.orgnih.govresearchgate.netscielo.org.mx
The Raman spectrum would be characterized by:
C=C Stretch: A strong band characteristic of the enamine double bond, typically appearing in the 1630-1660 cm⁻¹ region. cambridge.org This peak is a definitive marker for the enamine functionality.
Morpholine Ring Vibrations: The morpholine ring exhibits complex vibrational modes, including C-C stretching, C-O-C stretching, and C-N stretching, as well as various bending and deformation modes. nih.govscielo.org.mx Studies on morpholine itself show that it exists predominantly in a chair conformation. acs.orgresearchgate.net These characteristic ring vibrations would be present in the spectrum, although potentially shifted due to the substitution at the nitrogen atom.
Cyclopentenyl Ring Vibrations: The cyclopentenyl ring contributes its own set of C-C and C-H stretching and bending vibrations.
C-N Stretching: Vibrations associated with the C-N bonds of the enamine and within the morpholine ring are also expected.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental Raman spectroscopy to precisely assign the observed vibrational frequencies to specific atomic motions within the molecule. scielo.org.mxresearchgate.net
Table 1: Predicted Key Raman Shifts for Morpholine, 4-(1-cyclopenten-1-yl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Structural Component |
|---|---|---|
| C=C Stretch | 1630 - 1660 | Enamine C=C |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Cyclopentenyl & Morpholine CH₂ |
| C-H Stretch (Vinylic) | 3000 - 3100 | =C-H |
| C-N Stretch | 1150 - 1350 | Enamine & Morpholine |
| C-O-C Stretch | 1080 - 1150 | Morpholine Ether Linkage |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "Morpholine, 4-(1-cyclopenten-1-yl)-" by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For "Morpholine, 4-(1-cyclopenten-1-yl)-", with the molecular formula C₉H₁₅NO, HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The precise mass measurement confirms that the observed ion corresponds to the expected combination of carbon, hydrogen, nitrogen, and oxygen atoms. researchgate.net
Table 2: HRMS Data for Morpholine, 4-(1-cyclopenten-1-yl)-
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO | - |
| Nominal Mass | 153 Da | nist.gov |
| Monoisotopic (Exact) Mass | 153.115364 g/mol | spectrabase.com |
In mass spectrometry, particularly under electron ionization (EI), "Morpholine, 4-(1-cyclopenten-1-yl)-" undergoes predictable fragmentation, providing a unique fingerprint that aids in its structural confirmation. While tandem mass spectrometry (MS/MS) provides the most detailed fragmentation data, analysis of a standard EI mass spectrum also reveals key structural motifs. researchgate.netrsc.org
The mass spectrum of a cyclic enamine is typically characterized by a discernible molecular ion (M⁺•) peak. rsc.orgwhitman.edu For "Morpholine, 4-(1-cyclopenten-1-yl)-", the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 153. The fragmentation of cyclic amines and enamines often involves cleavage at the bonds alpha (α) to the nitrogen atom and retro-Diels-Alder reactions. whitman.edufuture4200.com
Key fragmentation pathways include:
Loss of ethylene (B1197577) oxide fragment: Cleavage within the morpholine ring can lead to the loss of a C₂H₄O fragment, resulting in a significant ion.
Retro-Diels-Alder Fragmentation: The cyclopentenyl ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral molecule like ethylene (C₂H₄).
Cleavage adjacent to the double bond: Fragmentation can occur at the allylic position of the cyclopentenyl ring.
The NIST Mass Spectrometry Data Center provides a reference spectrum showing characteristic fragments that confirm the compound's identity. nist.gov
Table 3: Key Fragment Ions in the Mass Spectrum of Morpholine, 4-(1-cyclopenten-1-yl)-
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 153 | [C₉H₁₅NO]⁺• (Molecular Ion) | - |
| 124 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 110 | [M - C₂H₃O]⁺ | Cleavage of the morpholine ring |
| 96 | [M - C₃H₅O]⁺ | Further fragmentation of morpholine ring |
| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |
| 68 | [C₅H₈]⁺ | Cyclopentenyl fragment |
Data interpreted from standard EI-MS spectra. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For "Morpholine, 4-(1-cyclopenten-1-yl)-", the key chromophore responsible for UV absorption is the enamine system (C=C-N). upenn.edu
The nitrogen atom's lone pair of electrons is in conjugation with the π-system of the carbon-carbon double bond. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The most significant electronic transition observed for enamines is a π → π* transition. cambridge.orgyoutube.com This transition is typically strong and appears in the 220-240 nm range. cambridge.org
The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λ_max) can be influenced by the solvent and the specific geometry of the enamine, which affects the degree of overlap between the nitrogen lone pair and the double bond's π-orbitals. cambridge.orgnih.gov The compound may also exhibit weaker n → σ* transitions at shorter wavelengths, associated with the non-bonding electrons on the nitrogen and oxygen atoms. youtube.comyoutube.com
Table 4: Expected UV-Vis Absorption Data for Morpholine, 4-(1-cyclopenten-1-yl)-
| Electronic Transition | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* | ~220 - 240 | Enamine (C=C-N) |
| n → σ* | < 200 | N and O lone pairs |
Data based on typical values for enamine systems. cambridge.orgupenn.edu
Advanced Derivatives and Analogues of 4 1 Cyclopenten 1 Yl Morpholine
Synthesis of Substituted Cyclopentene (B43876) Enamine Analogues
The synthesis of analogues with substitutions on the cyclopentene ring is a key strategy for creating structural diversity. A primary method for this is the acylation of the parent enamine. The reaction of morpholine (B109124) enamines derived from cyclic ketones, such as cyclopentanone (B42830), with substituted acetyl chlorides provides a direct route to these analogues. hacettepe.edu.tr
For instance, the reaction of 1-morpholinocyclopentene with phenylacetyl chloride can yield diacetylated products like 2,5-di-(phenylacetyl)-1-(4-morpholino)cyclopentene. hacettepe.edu.tr However, such reactions can be complex; using chloroacetyl chloride with the morpholine enamine of cyclopentanone has been observed to lead to a diacetylated product that readily hydrolyzes to the corresponding triketone, 2,5-di(chloroacetyl)cyclopentanone. hacettepe.edu.tr The general method for preparing the initial enamine involves the azeotropic removal of water from a mixture of cyclopentanone and morpholine, often catalyzed by an acid like p-toluenesulfonic acid. orgsyn.org
Table 1: Examples of Acylation Reactions of Cyclopentene Enamines
| Enamine Precursor | Acylating Agent | Product | Reference |
|---|---|---|---|
| 1-morpholinocyclopentene | Phenylacetyl chloride | 2,5-di-(phenylacetyl)-1-(4-morpholino)cyclopentene | hacettepe.edu.tr |
These acylation reactions are significant as they introduce β-dicarbonyl functionalities, which are valuable precursors for further synthetic transformations. hacettepe.edu.tr
Synthesis of Modified Morpholine Ring Derivatives
Modifications to the morpholine ring itself can produce a wide array of analogues. These syntheses often start from precursors other than morpholine to build the ring with desired substitutions.
A notable strategy involves the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols in a four-step process. nih.gov Another approach is the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can produce substituted morpholines under continuous flow conditions. organic-chemistry.org
Further diversification has been achieved through multi-step sequences. For example, morpholine can be reacted with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate, to form morpholin-N-ethyl acetohydrazide. researchgate.net This intermediate can then be used to construct more complex heterocyclic systems attached to the morpholine nitrogen, such as 1,2,4-triazoles. researchgate.net
Table 2: Selected Synthetic Methods for Modified Morpholine Derivatives
| Method | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd-Catalyzed Carboamination | Substituted ethanolamine, Aryl/Alkenyl bromide | cis-3,5-disubstituted morpholines | nih.gov |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne substrates | 3-substituted morpholines | organic-chemistry.org |
| Tsuji-Trost/Fe(III)-catalyzed Heterocyclization | Vinyloxiranes, Amino-alcohols | Di- and tri-substituted morpholines | organic-chemistry.org |
These methods provide access to a library of morpholine analogues with varying substitution patterns on the heterocyclic ring, enabling the exploration of structure-activity relationships. enamine.nete3s-conferences.orgresearchgate.net
Strategies for Introducing Chiral Centers
The introduction of chirality into analogues of 4-(1-cyclopenten-1-yl)morpholine is crucial for applications in asymmetric synthesis and pharmaceuticals. Strategies can target the morpholine ring, the cyclopentene ring, or substituents.
On the Morpholine Ring:
Asymmetric Hydrogenation: Unsaturated morpholine precursors can undergo asymmetric hydrogenation using a bisphosphine-rhodium catalyst to yield 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.org
From Chiral Precursors: Optically pure N-allyl-β-amino alcohols can be cyclized using electrophiles like bromine to produce highly substituted chiral morpholines. banglajol.info Similarly, chiral 1,2-amino alcohols can be synthesized from arylglyoxals using a pseudoephedrine auxiliary, which can then be converted to chiral morpholin-2-ones. nih.gov
Kinetic Resolution: A racemic morpholine amide intermediate can be resolved to install a specific stereocenter, which is then used in subsequent reactions, such as a Grignard reaction, to produce a chiral morpholine derivative. acs.org
On the Cyclopentene Ring:
Resolution of Precursors: Chiral cyclopentenones, which can serve as precursors to the enamine, can be obtained through the resolution of racemic mixtures. acs.org This can be achieved via chemical derivatization to form diastereomers or through enzymatic reactions that selectively act on one enantiomer. acs.org Dynamic kinetic resolution (DKR) is an advanced technique that combines resolution with the in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. acs.org
Influence of Substituents on Reactivity and Selectivity
The nature and position of substituents on either the cyclopentene or morpholine ring significantly impact the reactivity and selectivity of the resulting enamine analogues.
The morpholine ring itself imparts specific reactivity. Compared to enamines derived from pyrrolidine (B122466) or piperidine, morpholine enamines are generally less reactive. nih.gov This reduced reactivity is attributed to the electronic effect of the oxygen atom in the morpholine ring. The oxygen increases the ionization potential of the nitrogen's lone pair and promotes a more pronounced pyramidal geometry at the nitrogen atom, which in turn decreases the nucleophilicity of the enamine double bond. nih.gov
Despite this lower intrinsic reactivity, kinetic studies on enamine formation from cyclic ketones show that morpholine can react significantly faster than piperidine, suggesting that steric factors also play a crucial role in the reaction rates. ysu.edu
Substituents on the cyclopentene ring also modulate reactivity. In acylation reactions, the introduction of electron-withdrawing groups can influence the stability of the products. hacettepe.edu.tr The selectivity of these reactions can also be an issue; N-acylated morpholine byproducts are sometimes isolated, indicating a competing reaction pathway where the acylating agent attacks the morpholine nitrogen instead of the enamine's α-carbon. hacettepe.edu.tr
In related systems, such as α,β-unsaturated ketones, the electronic nature of substituents has a clear effect on reactivity in Michael additions. For example, methyl-substituted derivatives have been shown to be more reactive than methoxy-substituted ones, highlighting the influence of electron-donating and electron-withdrawing groups on the electrophilicity of the β-carbon. mdpi.com Theoretical studies confirm that the nature and position of substituents are critical in determining the reaction pathways and energy barriers of cycloaddition and cycloreversion reactions. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings on 4-(1-Cyclopenten-1-yl)morpholine
4-(1-Cyclopenten-1-yl)morpholine, an enamine derived from cyclopentanone (B42830) and morpholine (B109124), has proven to be a versatile and valuable reagent in organic synthesis. sigmaaldrich.comcymitquimica.comorgsyn.org Its utility stems from the nucleophilic character of the α-carbon of the enamine, a property enhanced by the electron-donating nitrogen atom of the morpholine ring. fiveable.memasterorganicchemistry.com This heightened nucleophilicity allows it to readily participate in a variety of carbon-carbon bond-forming reactions.
A cornerstone of its application is the Stork enamine alkylation and acylation, a reliable method for the α-alkylation and α-acylation of ketones. wikipedia.orgyoutube.com This reaction provides a milder alternative to traditional enolate chemistry, often avoiding issues with polyalkylation and self-condensation. fiveable.menrochemistry.com The reaction proceeds through the formation of an iminium salt intermediate upon reaction with an electrophile, which is subsequently hydrolyzed to yield the substituted ketone. masterorganicchemistry.comwikipedia.org Research has demonstrated its effectiveness with a range of electrophiles, including alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds in Michael additions. wikipedia.orgcambridge.org
Beyond classical alkylation and acylation, 4-(1-cyclopenten-1-yl)morpholine has been employed in more complex transformations. For instance, its reaction with 3-nitroindoles leads to an unusual dearomatizing formal ene reaction, affording highly substituted indolines with excellent regio- and diastereoselectivity. researchgate.netrsc.org This highlights the potential for this enamine to engage in non-traditional reaction pathways, expanding its synthetic utility.
The synthesis of 4-(1-cyclopenten-1-yl)morpholine itself is a straightforward condensation reaction between cyclopentanone and morpholine, typically catalyzed by an acid with azeotropic removal of water. orgsyn.org This accessibility, coupled with its reactivity, has solidified its position as a key building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. wikipedia.orgchemicalbook.comchemicalbook.com
Identification of Unexplored Reactivity Patterns and Synthetic Opportunities
While the classical reactivity of 4-(1-cyclopenten-1-yl)morpholine is well-established, several areas of its chemical behavior remain underexplored, presenting significant opportunities for future research.
One promising avenue is the investigation of its participation in pericyclic reactions beyond the well-known [4+2] cycloadditions. Exploring its potential in [2+2], [4+3], and other higher-order cycloadditions could lead to the development of novel routes for constructing complex polycyclic and medium-sized ring systems. nih.govlibretexts.org The electronic nature of the enamine could be fine-tuned through modification of the morpholine ring or the cyclopentene (B43876) moiety to influence the stereochemical and regiochemical outcomes of these reactions.
Furthermore, the dearomatization reaction with nitroindoles suggests that 4-(1-cyclopenten-1-yl)morpholine could be a valuable partner in other formal cycloaddition or cascade reactions with various electron-deficient aromatic and heteroaromatic systems. researchgate.netrsc.org A systematic study of its reactions with a broader range of electrophilic aromatic compounds could uncover new and synthetically useful transformations for accessing complex molecular architectures.
The generation of radical species from enamines upon photoexcitation has emerged as a powerful tool in organic synthesis. acs.org Investigating the photochemical behavior of 4-(1-cyclopenten-1-yl)morpholine could open up new avenues for radical-based carbon-carbon and carbon-heteroatom bond formation, potentially leading to novel and stereoselective transformations under mild conditions.
Potential for Developing Novel Catalytic Methodologies
The field of enamine catalysis has revolutionized asymmetric synthesis, and 4-(1-cyclopenten-1-yl)morpholine presents opportunities for the development of new catalytic systems. acs.orgnobelprize.org While often used as a stoichiometric reagent, its formation from cyclopentanone and a secondary amine is a key step in many organocatalytic cycles.
Future research could focus on designing chiral morpholine derivatives that, upon condensation with cyclopentanone, would generate a chiral enamine capable of mediating highly enantioselective reactions. This approach could expand the scope of asymmetric enamine catalysis to new reaction types and substrate classes.
Moreover, the integration of 4-(1-cyclopenten-1-yl)morpholine chemistry with other catalytic modes, such as metal catalysis or photocatalysis, holds significant promise. Dual catalytic systems, where the enamine acts as a nucleophile and a metal complex or a photosensitizer activates the electrophile, could enable previously inaccessible transformations and provide novel strategies for asymmetric synthesis. acs.org For example, palladium-catalyzed cross-coupling reactions involving enamines have been reported, and exploring this with 4-(1-cyclopenten-1-yl)morpholine could lead to new methods for the synthesis of α-arylated or α-vinylated cyclopentanones. rsc.org
Emerging Areas in Enamine Chemistry and Cyclopentene Scaffolds
The chemistry of enamines continues to evolve, with new concepts and applications constantly emerging. Research into the reactivity of N-alkoxyenamines and other N-functionalized enamines has demonstrated the potential for umpolung reactivity, where the typically nucleophilic α-carbon can act as an electrophile. jst.go.jp Applying these concepts to 4-(1-cyclopenten-1-yl)morpholine by modifying the morpholine nitrogen could lead to novel synthetic methodologies for the α-functionalization of cyclopentanone.
The cyclopentene scaffold present in 4-(1-cyclopenten-1-yl)morpholine is a common structural motif in numerous natural products and bioactive molecules. The development of new reactions and methodologies utilizing this enamine will directly contribute to the more efficient and stereoselective synthesis of these important targets.
Furthermore, in situ spectroscopic techniques, such as NMR, combined with computational studies, are becoming increasingly powerful tools for elucidating reaction mechanisms involving transient intermediates like enamines. acs.orgnih.gov Applying these methods to reactions involving 4-(1-cyclopenten-1-yl)morpholine will provide a deeper understanding of its reactivity and aid in the rational design of new and improved synthetic methods. The continued exploration of the fundamental reactivity and application of this versatile enamine is poised to yield exciting discoveries in the years to come.
Q & A
Q. What are the established synthesis methods for 4-(1-cyclopenten-1-yl)morpholine, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via nucleophilic addition reactions between morpholine and cyclopentenyl derivatives. Evidence from sulfonylbutadiene reactivity studies (Table 1 in ) shows that reactions with enamines like 4-(1-cyclopenten-1-yl)morpholine proceed under mild conditions (room temperature, aprotic solvents like THF or DCM). Yield optimization involves controlling stoichiometry (1:1 molar ratio of enamine to dienophile) and using catalytic acids (e.g., p-toluenesulfonic acid) to accelerate cycloaddition. Post-synthesis purification typically employs fractional distillation due to the compound’s boiling point of 105–106°C ( ).
Q. What spectroscopic techniques are recommended for characterizing 4-(1-cyclopenten-1-yl)morpholine, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet for –OCH₂CH₂N–) and cyclopentenyl protons (δ 5.6–5.8 ppm for vinyl protons, δ 2.2–2.5 ppm for methylene groups adjacent to the double bond).
- ¹³C NMR : Peaks at δ 65–70 ppm (morpholine carbons) and δ 120–130 ppm (cyclopentenyl sp² carbons).
- IR Spectroscopy : Strong absorption at ~1100 cm⁻¹ (C–O–C stretching in morpholine) and ~1640 cm⁻¹ (C=C stretching in cyclopentenyl group).
- Mass Spectrometry : Molecular ion peak at m/z 153 (C₉H₁₅NO⁺) with fragmentation patterns indicating loss of the morpholine ring (: molecular formula C₉H₁₅NO).
Q. What are the critical safety considerations when handling 4-(1-cyclopenten-1-yl)morpholine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks ().
- Storage : Store in sealed containers away from oxidizers (e.g., peroxides, nitrates) to avoid decomposition into toxic gases (CO, NOₓ, HCN) ().
- Spill Management : Absorb leaks with inert materials (silica gel, sand) and dispose as hazardous waste ().
Q. How can researchers resolve contradictions in reported toxicity data for 4-(1-cyclopenten-1-yl)morpholine using modern toxicological approaches?
Methodological Answer: Discrepancies in toxicity data (e.g., acute toxicity labeled “unknown” in vs. potential risks inferred from morpholine derivatives in ) can be addressed via:
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
- QSAR Modeling : Use tools like OECD QSAR Toolbox (referenced in ) to predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms).
- Literature Meta-Analysis : Cross-reference with structurally similar compounds (e.g., acryloyl morpholine in ) to infer hazard profiles.
Q. What computational strategies are effective in predicting the reactivity of 4-(1-cyclopenten-1-yl)morpholine in Diels-Alder reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G(d) level to evaluate regioselectivity in cycloadditions.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (dienophile) and LUMO (diene) energies to predict electron-deficient/rich site interactions.
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using software like GROMACS (’s QSPR framework).
Q. What experimental designs are appropriate for assessing the environmental persistence of 4-(1-cyclopenten-1-yl)morpholine in aquatic systems?
Methodological Answer:
- Biodegradation Studies : Follow OECD Test Guideline 301 (Ready Biodegradability) to monitor compound degradation in activated sludge over 28 days.
- Hydrolysis Kinetics : Measure half-life at pH 4–9 and 25°C to assess stability in water ( notes limited data on hydrolysis).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values, supplementing ’s lack of aquatic toxicity data.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
